molecular formula C25H26O8 B12098304 Epimedokoreanin C CAS No. 161068-54-8

Epimedokoreanin C

Cat. No.: B12098304
CAS No.: 161068-54-8
M. Wt: 454.5 g/mol
InChI Key: JJURQKJUSBAGOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epimedokoreanin C involves the extraction from the leaves of Epimedium koreanum. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its recent emergence in scientific research. large-scale extraction and purification techniques similar to those used in laboratory settings are anticipated to be employed.

Chemical Reactions Analysis

Types of Reactions: Epimedokoreanin C undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the flavonoid structure, potentially enhancing its biological activity.

    Reduction: Reduction reactions can alter the compound’s functional groups, impacting its reactivity and interactions.

    Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Epimedokoreanin C has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Epimedokoreanin C is unique among prenylated flavonoids due to its ability to induce methuosis. Similar compounds include:

This compound stands out due to its specific mechanism of inducing non-apoptotic cell death, making it a promising candidate for further research and potential therapeutic applications.

Properties

CAS No.

161068-54-8

Molecular Formula

C25H26O8

Molecular Weight

454.5 g/mol

IUPAC Name

2-[3,7-dihydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C25H26O8/c1-11(2)5-6-13-15(26)9-16(27)20-17(28)10-19(32-23(13)20)12-7-14-21(30)24(25(3,4)31)33-22(14)18(29)8-12/h5,7-10,21,24,26-27,29-31H,6H2,1-4H3

InChI Key

JJURQKJUSBAGOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC4=C(C(=C3)O)OC(C4O)C(C)(C)O)C

Origin of Product

United States

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